Janumet

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

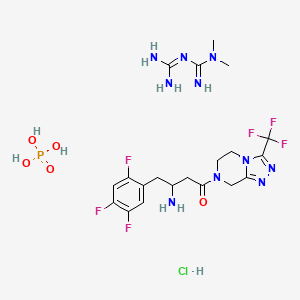

Janumet is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: metformin hydrochloride and sitagliptin phosphate. Metformin works by decreasing glucose production in the liver and improving the body’s sensitivity to insulin, while sitagliptin helps regulate insulin levels after meals by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Janumet involves the synthesis of its two active components, metformin hydrochloride and sitagliptin phosphate. Metformin hydrochloride is typically synthesized through the reaction of dimethylamine hydrochloride with cyanoguanidine under acidic conditions. Sitagliptin phosphate is synthesized via a multi-step process that includes the formation of a key intermediate, followed by a series of reactions involving halogenation, amination, and cyclization .

Industrial Production Methods

In industrial settings, this compound is produced by combining sustained-release metformin hydrochloride with immediate-release sitagliptin phosphate. The metformin hydrochloride is prepared using wet granulation, while the sitagliptin phosphate is prepared using direct compression methods. These two components are then combined into a bilayer tablet, ensuring the appropriate release profiles for each active ingredient .

Chemical Reactions Analysis

Types of Reactions

Janumet undergoes several types of chemical reactions, including:

Oxidation: Metformin can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Sitagliptin can undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Both metformin and sitagliptin can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compounds .

Major Products Formed

The major products formed from the reactions involving this compound include various metabolites of metformin and sitagliptin, which are excreted from the body. These metabolites are typically less active than the parent compounds and are formed through processes like oxidation and reduction .

Scientific Research Applications

Janumet has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes mellitus. Research has shown that this compound can significantly improve glycemic control when used in combination with diet and exercise. Additionally, this compound is being investigated for its potential benefits in reducing the risk of cardiovascular diseases and improving overall metabolic health .

Mechanism of Action

Janumet exerts its effects through the combined actions of metformin hydrochloride and sitagliptin phosphate. Metformin inhibits gluconeogenesis in the liver, thereby reducing blood sugar levels. It also decreases the absorption of glucose in the intestines and increases the sensitivity of skeletal muscle to insulin. Sitagliptin, on the other hand, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones stimulate insulin secretion and decrease glucagon production, resulting in improved glycemic control .

Comparison with Similar Compounds

Janumet is unique in its combination of metformin hydrochloride and sitagliptin phosphate, which provides a dual mechanism of action for controlling blood glucose levels. Similar compounds include:

Metformin alone: Used as a first-line treatment for type 2 diabetes, metformin is effective but may not provide sufficient glycemic control for all patients.

Sitagliptin alone: As a DPP-4 inhibitor, sitagliptin is effective in regulating insulin levels but may not be as effective as metformin in reducing glucose production.

Other DPP-4 inhibitors: Compounds like linagliptin, saxagliptin, and alogliptin are similar to sitagliptin but may have different efficacy and side effect profiles.

GLP-1 agonists: Compounds like liraglutide and exenatide mimic the effects of incretin hormones and provide an alternative mechanism for glycemic control.

SGLT2 inhibitors: Compounds like empagliflozin and dapagliflozin reduce glucose reabsorption in the kidneys and provide another option for diabetes management

Properties

Molecular Formula |

C20H30ClF6N10O5P |

|---|---|

Molecular Weight |

670.9 g/mol |

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |

InChI |

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4) |

InChI Key |

GCERFBKFVDLDKD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.